molecular formula C14H15N3OS B2405253 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2320605-24-9

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2405253
M. Wt: 273.35
InChI Key: TXJASVJGZMUOFG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names or identifiers, and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic compounds, including those derived from pyrimidine, have been synthesized and evaluated for their biological activities. For example, new derivatives containing 1,3-oxazepine were synthesized from 6-methyl 2-thiouracil, exhibiting significant antibacterial activity against various strains of bacteria (Khalid M. Mohammad et al., 2017).
  • Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants highlighted the synthesis of new compounds and their pharmacological evaluation, revealing moderate anticonvulsant activity in vivo (H. Severina et al., 2020).

Antimicrobial and Antitumor Activities

  • Studies on novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed that most compounds exhibited high inhibitory effects against human cancer cell lines, demonstrating the potential for further biological investigations (H. Shams et al., 2010).

Methodological Advances

  • Research into the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system unveiled a novel pathway for drug metabolism, providing insights into the molecular mechanism of acetaminophen's analgesic effects (E. Högestätt et al., 2005).

Chemical Synthesis and Optimization

  • The synthesis and process research of 4,6-dichloro-2-methylpyrimidine, an important intermediate in the synthesis of anticancer drug dasatinib, showcased the optimization of synthesis conditions to improve yield, highlighting the importance of methodological advancements in the synthesis of pharmaceutical intermediates (Guo Lei-ming, 2012).

Safety And Hazards

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properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14(5-10-3-4-19-8-10)15-7-12-6-13(11-1-2-11)17-9-16-12/h3-4,6,8-9,11H,1-2,5,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJASVJGZMUOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

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